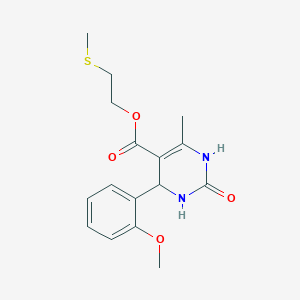![molecular formula C17H19NO5 B5103576 1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene involves multi-step chemical processes. For instance, the synthesis of related benzoxazines with electron-withdrawing substituents on the benzene ring has been reported, highlighting the versatility of synthetic approaches for functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).
Molecular Structure Analysis
The molecular structure of compounds akin to "1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene" has been elucidated using techniques like X-ray diffraction. These studies reveal the bond lengths, angles, and overall conformation of the molecule, contributing to our understanding of its reactivity and properties. For example, the crystal structure of related compounds provides insights into the effect of intramolecular interactions on molecular conformation (Gopal, Chandler, & Robertson, 1980).
Chemical Reactions and Properties
Chemical reactions involving "1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene" and its derivatives can lead to a variety of products, depending on the reaction conditions and the reactants involved. These reactions are essential for modifying the compound's structure and enhancing its application potential. Studies on related compounds demonstrate various chemical transformations, such as the synthesis of dioxetanes emitting red light, which is indicative of the compound's utility in chemiluminescence applications (Matsumoto et al., 1999).
Physical Properties Analysis
The physical properties of "1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene" include its melting point, boiling point, solubility in various solvents, and crystalline structure. These properties are crucial for determining the compound's suitability for specific applications. Research on similar compounds provides valuable data on their liquid crystal properties, indicating potential uses in display technologies (Chauhan & Doshi, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different classes of reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are fundamental aspects of "1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene". Studies on structurally related compounds shed light on their protolytic properties and alkylating activity, providing insights into their chemical behavior (Budzisz et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-16-5-3-6-17(13-16)23-12-4-11-22-15-9-7-14(8-10-15)18(19)20/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZIZTSIYRBOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)
![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5103535.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5103587.png)